molecular formula C24H30N2O5 B1149031 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester CAS No. 13122-89-9

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Cat. No.: B1149031
CAS No.: 13122-89-9
M. Wt: 426.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is a complex organic compound known for its applications in medicinal chemistry and peptide synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester typically involves multiple steps. One common method includes the protection of the amine group with a Boc group, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the sequential addition of amino acids to form the desired peptide chain. The process is highly controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Modifications of the phenyl groups or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, extended peptide chains, and oxidized derivatives of the phenyl groups.

Scientific Research Applications

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound largely depends on its role in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further coupling reactions to form peptide bonds. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester apart is its specific structure, which allows for the formation of highly stable peptide bonds. The presence of the Boc group provides a robust protection mechanism, making it highly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYORSLWSKRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916094
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94202-58-1, 15215-74-4
Record name NSC343955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC194644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.